molecular formula C12H25IOSi B14183248 Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane CAS No. 921199-44-2

Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane

Cat. No.: B14183248
CAS No.: 921199-44-2
M. Wt: 340.32 g/mol
InChI Key: RKAQXOSSNHJRSI-UHFFFAOYSA-N
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Description

Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane is a chemical compound with a unique structure that combines an ethenyl group, an iodooctyl group, and a dimethylsilane group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane typically involves the reaction of ethenyltrimethylsilane with 1-iodooctan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of ethenyl[(1-azidooctan-2-YL)oxy]dimethylsilane or ethenyl[(1-thiooctan-2-YL)oxy]dimethylsilane.

    Oxidation: Formation of ethenyl[(1-iodooctan-2-YL)oxy]silanol.

    Reduction: Formation of ethenyl[(1-octan-2-YL)oxy]dimethylsilane.

Scientific Research Applications

Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.

    Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane involves its ability to undergo various chemical transformations. The ethenyl group can participate in polymerization reactions, while the iodooctyl group can be a site for further functionalization. The dimethylsilane group provides stability and hydrophobicity, making the compound suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    Ethenyltrimethylsilane: Similar structure but lacks the iodooctyl group.

    1-Iodooctan-2-ol: Contains the iodooctyl group but lacks the ethenyl and dimethylsilane groups.

    Dimethylvinylsilane: Similar to ethenyltrimethylsilane but with a vinyl group instead of an ethenyl group.

Uniqueness

Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical and industrial applications.

Properties

CAS No.

921199-44-2

Molecular Formula

C12H25IOSi

Molecular Weight

340.32 g/mol

IUPAC Name

ethenyl-(1-iodooctan-2-yloxy)-dimethylsilane

InChI

InChI=1S/C12H25IOSi/c1-5-7-8-9-10-12(11-13)14-15(3,4)6-2/h6,12H,2,5,7-11H2,1,3-4H3

InChI Key

RKAQXOSSNHJRSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CI)O[Si](C)(C)C=C

Origin of Product

United States

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